molecular formula C11H15NO3S2 B13200764 Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate

Cat. No.: B13200764
M. Wt: 273.4 g/mol
InChI Key: ZBSZVPUFHJYUNV-UHFFFAOYSA-N
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Description

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethylcarbamoyl group differentiates it from other thiophene derivatives, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 3-(diethylcarbamoylsulfanyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H15NO3S2/c1-4-12(5-2)11(14)17-8-6-7-16-9(8)10(13)15-3/h6-7H,4-5H2,1-3H3

InChI Key

ZBSZVPUFHJYUNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SC1=C(SC=C1)C(=O)OC

Origin of Product

United States

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